Home > Products > Screening Compounds P102197 > 4-hydroxy valsartan
4-hydroxy valsartan - 188259-69-0

4-hydroxy valsartan

Catalog Number: EVT-340063
CAS Number: 188259-69-0
Molecular Formula: C24H29N5O4
Molecular Weight: 451.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Hydroxy valsartan (valeryl-4-hydroxyvalsartan) is a pharmacologically inactive metabolite of the antihypertensive drug valsartan. [] It is primarily generated through the oxidative biotransformation of valsartan in the body. [] While not directly used as a therapeutic agent, research suggests that 4-hydroxy valsartan exhibits intriguing effects on platelet aggregation, making it a subject of interest for cardiovascular research. [, , , ]

Valsartan

Compound Description: Valsartan is a selective angiotensin II receptor blocker (ARB) that specifically targets the AT1 receptor. [, , ] It is widely used as an antihypertensive medication. [, , ] Valsartan exhibits inhibitory effects on platelet aggregation, suggesting potential benefits in reducing cardiovascular events. [, , , , ]

Relevance: Valsartan is the parent compound of 4-hydroxy valsartan. [, ] 4-hydroxy valsartan is a metabolite of valsartan, formed through oxidative biotransformation. [] Although both compounds share structural similarities and demonstrate inhibitory effects on platelet aggregation, 4-hydroxy valsartan exhibits more potent antiplatelet activity compared to valsartan within the therapeutic range. [, ]

Valeryl 4-Hydroxy Valsartan (V4HV)

Compound Description: Valeryl 4-hydroxy valsartan (V4HV) is a metabolite of valsartan, generated through oxidative biotransformation in the body. [, ] Similar to valsartan, V4HV also demonstrates inhibitory effects on platelet aggregation. [, , , ]

Relevance: V4HV is a structurally related compound to 4-hydroxy valsartan, differing only in the presence of a valeryl group attached to the hydroxyl group at the 4-position. [, , , ] Both V4HV and 4-hydroxy valsartan are metabolites of valsartan and contribute to its overall pharmacological activity. [] Interestingly, V4HV exhibits more potent antiplatelet effects compared to both 4-hydroxy valsartan and valsartan within the therapeutic range. [, ]

Synthesis Analysis

The synthesis of valeryl-4-hydroxyvalsartan primarily occurs through metabolic processes in the human body rather than through direct synthetic routes in laboratories. Valsartan is metabolized by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, leading to the formation of valeryl-4-hydroxyvalsartan. This metabolic conversion involves hydroxylation and acylation reactions that modify the valsartan structure to produce its active metabolite.

Key Synthetic Steps:

  1. Hydroxylation: The introduction of a hydroxyl group at the 4-position on the valsartan molecule.
  2. Acylation: The addition of a valeryl group, which is derived from fatty acid metabolism.

These reactions are facilitated by various enzymatic pathways in the liver, emphasizing the importance of metabolic processes over traditional chemical synthesis methods .

Molecular Structure Analysis

Valeryl-4-hydroxyvalsartan has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is C21H28N2O5C_{21}H_{28}N_2O_5, and its structure includes:

  • A biphenyl core: Essential for receptor binding.
  • A valeryl chain: Enhances lipophilicity and alters pharmacokinetic properties.
  • A hydroxyl group: Contributes to its interaction with biological targets.

The presence of these components allows valeryl-4-hydroxyvalsartan to exhibit distinct pharmacological properties compared to valsartan itself, including differences in receptor affinity and metabolic stability .

Chemical Reactions Analysis

Valeryl-4-hydroxyvalsartan can participate in various chemical reactions, primarily due to its functional groups:

  1. Receptor Binding: It interacts with angiotensin II receptors, albeit with significantly lower affinity compared to valsartan.
  2. Metabolic Reactions: It may undergo further transformations through conjugation reactions (e.g., glucuronidation) that enhance its solubility and excretion.

These reactions are crucial for understanding how valeryl-4-hydroxyvalsartan behaves within biological systems and its potential implications in pharmacotherapy .

Mechanism of Action

The mechanism of action for valeryl-4-hydroxyvalsartan is closely related to its parent compound, valsartan. While valsartan acts as an antagonist at angiotensin II type 1 receptors (AT1), inhibiting vasoconstriction and promoting vasodilation, valeryl-4-hydroxyvalsartan has been shown to possess significantly lower affinity for these receptors—approximately 200-fold less than valsartan itself.

This reduced activity suggests that while valeryl-4-hydroxyvalsartan may contribute to some pharmacological effects, it primarily serves as a metabolic byproduct rather than an active therapeutic agent .

Physical and Chemical Properties Analysis

Valeryl-4-hydroxyvalsartan exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 372.46 g/mol.
  • Solubility: Generally soluble in organic solvents; specific solubility data may vary based on formulation conditions.
  • Stability: The compound's stability can be influenced by pH and temperature, with potential degradation pathways involving hydrolysis or oxidation.

These properties are critical for understanding how valeryl-4-hydroxyvalsartan behaves in pharmaceutical formulations and biological systems .

Applications

While valeryl-4-hydroxyvalsartan itself is not typically used as a standalone therapeutic agent, it plays an important role in pharmacokinetics as a metabolite of valsartan. Understanding its properties can help inform:

  1. Drug Development: Insights into how modifications to valsartan affect efficacy and safety profiles.
  2. Clinical Pharmacology: Assessing the impact of this metabolite on patient responses to valsartan therapy.
  3. Toxicology Studies: Evaluating potential side effects associated with the accumulation of metabolites like valeryl-4-hydroxyvalsartan.

Research into this compound continues to be relevant for optimizing treatment strategies involving angiotensin II receptor blockers .

Introduction to Valeryl-4-hydroxyvalsartan

Chemical Identity and Discovery Context

Valeryl-4-hydroxyvalsartan, systematically designated as (S)-3-methyl-2-(4-hydroxy-N-[(2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl)pentanamido)butanoic acid, is a hydroxylated metabolite of the angiotensin II receptor blocker valsartan. Its molecular formula is C₂₄H₂₉N₅O₄, with a molecular weight of 451.52 g/mol. The compound features a stereospecific carbon center (S-configuration) inherited from the parent drug, a critical determinant of its interaction with biological targets. The key structural modification involves hydroxylation at the fourth carbon of the valeryl (pentanoyl) side chain, significantly altering its physicochemical properties compared to valsartan. This metabolite was first identified during pharmacokinetic studies of valsartan in the late 1990s, where researchers characterized human-specific metabolic pathways using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) techniques [2] [5]. The discovery emerged from systematic investigations into valsartan's biotransformation profile, aimed at understanding potential active metabolites contributing to its therapeutic effects.

Table 1: Key Physicochemical Properties of Valeryl-4-hydroxyvalsartan

PropertyCharacteristic
Systematic Name(S)-3-methyl-2-(4-hydroxy-N-[(2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl)pentanamido)butanoic acid
Molecular FormulaC₂₄H₂₉N₅O₄
Molecular Weight451.52 g/mol
Key Structural ModificationHydroxylation at C4 of valeryl side chain
Ionization CharacteristicspKa ~4.9 (tetrazole group); exists as anion at physiological pH
Detection MethodsHPLC-UV, HPLC-Fluorescence, LC-MS/MS (MRM mode: m/z 436.2 → 235/291.1)

Role as a Primary Metabolite of Valsartan

Valeryl-4-hydroxyvalsartan is quantitatively significant in humans, formed primarily via cytochrome P450-mediated oxidation (CYP450 isoenzymes, predominantly CYP2C9) of the parent drug's pentanoyl chain. Following oral administration of valsartan, approximately 20-30% of the absorbed dose undergoes conversion to this metabolite. Renal clearance accounts for only 30% of total plasma clearance for valsartan and its metabolites, with valeryl-4-hydroxyvalsartan detectable in both urine (~13% of administered dose) and feces (~83% of administered dose) [2] [5]. Importantly, the metabolite demonstrates distinct pharmacokinetics: while valsartan reaches peak plasma concentrations within 2-4 hours post-administration, valeryl-4-hydroxyvalsartan peaks later due to ongoing metabolic conversion. The metabolite circulates at concentrations approximately 25-35% of the parent compound in plasma, with an elimination half-life comparable to valsartan (~6 hours). Unlike prodrug metabolites, valeryl-4-hydroxyvalsartan is pharmacologically active without requiring further enzymatic activation, though its potency differs from the parent molecule. Analytical quantification in biological matrices (plasma, urine) typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM), utilizing characteristic mass transitions (precursor ion m/z 436.2; product ions m/z 235 for qualification and m/z 291.1 for quantification) for specific detection [2].

Relevance in Cardiovascular Pharmacotherapy

Valeryl-4-hydroxyvalsartan's therapeutic relevance stems primarily from two distinct mechanisms: attenuated angiotensin receptor blockade and direct antiplatelet activity.

Angiotensin Receptor Blockade: Valeryl-4-hydroxyvalsartan exhibits approximately 200-fold lower affinity for the angiotensin II type 1 (AT1) receptor compared to valsartan itself [2]. This substantial reduction stems from steric hindrance introduced by the hydroxy group on the valeryl chain, impairing optimal interaction with the receptor's binding pocket. Consequently, its contribution to valsartan's primary antihypertensive effect via renin-angiotensin-aldosterone system (RAAS) blockade is considered minor. However, its persistent presence in circulation provides sustained, albeit weaker, antagonism of angiotensin II signaling.

Antiplatelet Activity: Crucially, valeryl-4-hydroxyvalsartan possesses significant antiplatelet properties largely independent of AT1 receptor blockade. In vitro studies using blood samples from 30 subjects with cardiovascular risk factors demonstrated potent inhibition of platelet aggregation induced by various agonists:

  • Inhibition of ADP-induced aggregation (p = 0.0001 for valsartan)
  • Inhibition of epinephrine-induced aggregation (p = 0.0001 for valeryl-4-hydroxyvalsartan)
  • Inhibition of collagen-induced aggregation in whole blood (p = 0.01 for valsartan; p = 0.0001 for valeryl-4-hydroxyvalsartan) [1]

Valeryl-4-hydroxyvalsartan proved more potent than valsartan within the therapeutic concentration range. It significantly reduced expression of key platelet activation markers:

  • Glycoprotein IIb/IIIa (GPIIb/IIIa) antigen and activity
  • Vitronectin receptor
  • P-selectin (CD62P)
  • Lysosome-associated membrane protein 1 (LAMP-1)

Furthermore, it prolonged closure time measured by platelet function analyzers under high shear stress (p = 0.03), indicating inhibition of platelet adhesion and aggregation crucial in arterial thrombosis [1]. Notably, this antiplatelet effect was not dose-dependent and occurred without altering platelet-leukocyte aggregate formation. This distinct mechanism suggests valeryl-4-hydroxyvalsartan may contribute to valsartan's clinical benefits in preventing ischemic events (e.g., myocardial infarction, ischemic stroke) beyond blood pressure control, potentially offering a secondary protective pathway through direct platelet suppression.

Table 2: Comparative Pharmacological Profile of Valsartan and Valeryl-4-hydroxyvalsartan

PropertyValsartanValeryl-4-hydroxyvalsartanClinical Implication
AT1 Receptor AffinityHigh~200-fold lower [2]Primary RAAS blockade by parent drug
Anti-Platelet PotencyModerateMore potent in therapeutic range [1]Additional thromboprotection via metabolite
Effect on GPIIb/IIIaSignificant reductionSignificant reduction [1]Reduced platelet aggregation
Effect on P-SelectinSignificant reductionSignificant reduction [1]Reduced platelet activation & adhesion
Collagen Aggregation Inhibitionp = 0.01p = 0.0001 [1]Enhanced protection against shear-induced thrombosis

This dual-pathway activity positions the valsartan/valeryl-4-hydroxyvalsartan system uniquely: valsartan primarily mediates RAAS blockade for blood pressure control and cardiac remodeling, while its major metabolite may provide complementary atherothrombotic protection through direct platelet inhibition. This mechanistic synergy could be particularly relevant in conditions like post-myocardial infarction or ischemic heart failure, where both hypertension and thrombosis drive morbidity. However, clinical confirmation of valeryl-4-hydroxyvalsartan's in vivo antiplatelet contribution requires targeted outcome studies comparing valsartan to other ARBs lacking similar active metabolites [1].

Properties

CAS Number

188259-69-0

Product Name

Valeryl-4-hydroxyvalsartan

IUPAC Name

(2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid

Molecular Formula

C24H29N5O4

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C24H29N5O4/c1-15(2)22(24(32)33)29(21(31)13-8-16(3)30)14-17-9-11-18(12-10-17)19-6-4-5-7-20(19)23-25-27-28-26-23/h4-7,9-12,15-16,22,30H,8,13-14H2,1-3H3,(H,32,33)(H,25,26,27,28)/t16?,22-/m0/s1

InChI Key

ICSQZMPILLPFKC-XLDIYJRPSA-N

SMILES

CC(C)C(C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCC(C)O

Synonyms

(S)-2-{(4(R,S)-Hydroxypentanoyl)-[2’-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amino}-3-methylbutyric Acid; N-(4-Hydroxy-1-oxopentyl)-N-[[2’-(2H-tetrazol-5-yl)_x000B_[1,1’-biphenyl]-4-yl]methyl]-L-valine; CGP 71580

Canonical SMILES

CC(C)C(C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCC(C)O

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCC(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.